5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide
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Overview
Description
5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a cyano group, a nitro group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method includes the bromination of a suitable benzamide precursor, followed by nitration and subsequent introduction of the cyano and methyl groups. The reaction conditions often involve the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and cyanation reagents like sodium cyanide. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to manage the reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro and cyano groups are known to participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-cyano-2-methylethyl)-2-methyl-3-nitrobenzamide
- 5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-4-nitrobenzamide
- 5-chloro-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide
Uniqueness
5-bromo-N-(1-cyano-1-methylethyl)-2-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of both a bromine atom and a nitro group on the benzamide core provides distinct chemical properties that differentiate it from similar compounds.
Properties
IUPAC Name |
5-bromo-N-(2-cyanopropan-2-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-7-9(11(17)15-12(2,3)6-14)4-8(13)5-10(7)16(18)19/h4-5H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXRDOZIUAFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)NC(C)(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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